molecular formula C10H20O2 B14519207 2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane CAS No. 62674-00-4

2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane

Cat. No.: B14519207
CAS No.: 62674-00-4
M. Wt: 172.26 g/mol
InChI Key: KIUFAVFSNKUGRZ-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This compound is characterized by its unique structure, which includes an ethyl group and a 2-methylbutan-2-yl group attached to the dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane typically involves the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used.

    Solvent: Solvents like toluene or dichloromethane can be employed to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane ring.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Nucleophiles: Nucleophiles such as amines or thiols can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.

Scientific Research Applications

2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving cyclic ethers.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane involves its interaction with molecular targets through its cyclic ether structure. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as enzyme binding in biological systems or catalytic processes in industrial settings.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-butene: An alkene hydrocarbon with similar structural features but different reactivity.

    2,2-Dimethylpropane: A branched alkane with comparable steric properties.

    Ethylcyclobutane: A cyclic hydrocarbon with a similar ring structure but different functional groups.

Uniqueness

2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane is unique due to its combination of a dioxolane ring with ethyl and 2-methylbutan-2-yl substituents. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

62674-00-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-ethyl-2-(2-methylbutan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C10H20O2/c1-5-9(3,4)10(6-2)11-7-8-12-10/h5-8H2,1-4H3

InChI Key

KIUFAVFSNKUGRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C(C)(C)CC

Origin of Product

United States

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